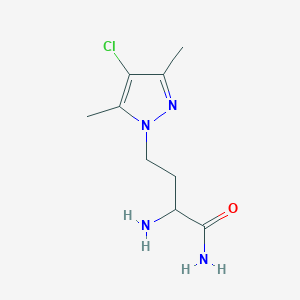
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the butanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar substituents.
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)butanamide: A closely related compound lacking the methyl groups on the pyrazole ring.
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: A carboxylic acid derivative of the compound.
Uniqueness
2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the combination of its functional groups and the specific substitution pattern on the pyrazole ring. This gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H15ClN4O |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H15ClN4O/c1-5-8(10)6(2)14(13-5)4-3-7(11)9(12)15/h7H,3-4,11H2,1-2H3,(H2,12,15) |
Clave InChI |
LQDXRYXXVRZCHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC(C(=O)N)N)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


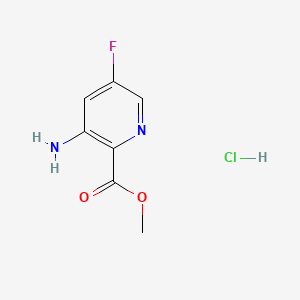


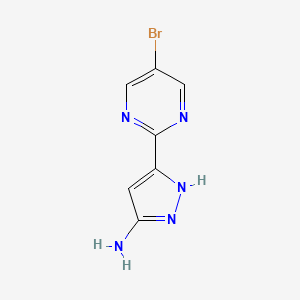
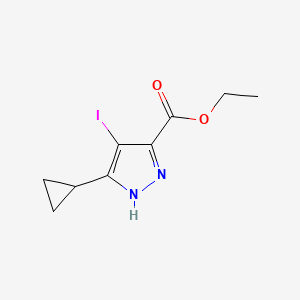
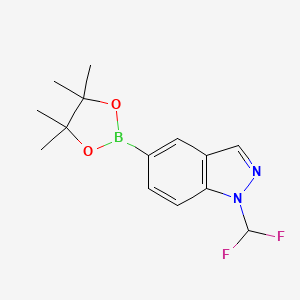
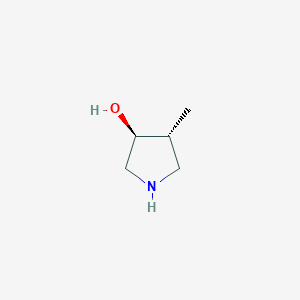
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
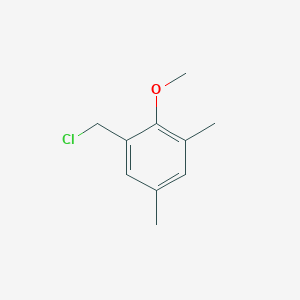
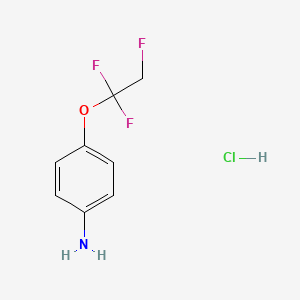


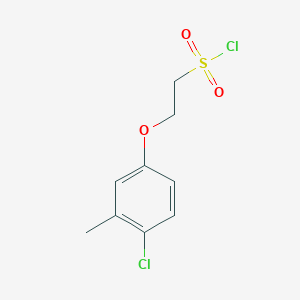
![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
